molecular formula C18H16O3 B6307906 (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3,4-dimethylphenyl)prop-2-en-1-one CAS No. 70690-52-7

(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3,4-dimethylphenyl)prop-2-en-1-one

Cat. No.: B6307906
CAS No.: 70690-52-7
M. Wt: 280.3 g/mol
InChI Key: WCBMAUOINSMIKD-QPJJXVBHSA-N
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Description

(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3,4-dimethylphenyl)prop-2-en-1-one is an organic compound known for its unique structural features and potential applications in various fields. This compound belongs to the class of chalcones, which are characterized by the presence of an α,β-unsaturated carbonyl system. Chalcones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3,4-dimethylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dimethylbenzaldehyde and 2H-1,3-benzodioxole-5-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. Catalysts such as solid-supported bases can be employed to enhance the reaction efficiency and reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions: (2E)-3-(2H-1

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-(3,4-dimethylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O3/c1-12-3-6-15(9-13(12)2)16(19)7-4-14-5-8-17-18(10-14)21-11-20-17/h3-10H,11H2,1-2H3/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCBMAUOINSMIKD-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C=CC2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)/C=C/C2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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